[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol
Description
[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylpyridyl group at position 3 and a hydroxymethyl group at position 4. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its metabolic stability and versatility in drug design.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
[3-(4-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-3-10-7(4-6)9-11-8(5-13)14-12-9/h2-4,13H,5H2,1H3 |
InChI Key |
UWLFWFPCTAVFQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NOC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Methyl-2-pyridyl Amidoxime Intermediate
Cyclization to 1,2,4-Oxadiazole Core
The amidoxime intermediate is reacted with a suitable carboxylic acid derivative, such as an aldehyde or ester bearing a hydroxymethyl group, or alternatively with dialkyl carbonates like dimethyl carbonate.
The reaction is typically carried out in protic solvents such as ethanol or water/ethanol mixtures, often with the addition of bases like sodium ethoxide or sodium hydroxide to facilitate cyclodehydration.
Reaction temperatures range from ambient to reflux conditions (40–75 °C), with reaction times from 2 to 24 hours depending on reagents and conditions.
The cyclization proceeds through formation of an oxadiazol-5-one intermediate, which upon reduction or further modification yields the methanol substituent at the 5-position.
Introduction of the Methanol Group at the 5-Position
The methanol substituent can be introduced by reduction of a formyl or ester group at the 5-position of the oxadiazole ring or by direct reaction of the oxadiazole intermediate with formaldehyde or related reagents under mild conditions.
Alternative methods include saponification of esters followed by reduction to the corresponding alcohol.
Purification and Isolation
After completion of the reaction, the mixture is cooled and solvents such as ethanol are removed under reduced pressure.
The crude product is acidified to pH 2–3 using hydrochloric acid to precipitate the product.
The solid is isolated by filtration, washed with cold water and ethanol, and dried under vacuum to yield pure this compound.
Representative Reaction Conditions and Yields
Additional Synthetic Routes and Related Compounds
Alternative approaches involve initial synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine derivatives via reaction of isonicotinic acid hydrazide with triethyl orthoesters, followed by functional group transformations to introduce the methanol substituent.
Other literature reports describe the synthesis of related 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives via hydrazide intermediates and cyclization with cyanogen bromide or phosphorus oxychloride, which may be adapted for the target compound.
Cyclocondensation of amidine oximes with trichloroacetic anhydride is also documented for preparing 1,2,4-oxadiazole cores, which could be modified for pyridyl substitution.
Notes on Reaction Optimization and Scale-Up
The choice of solvent and base is critical for maximizing yield and purity; ethanol with sodium ethoxide or sodium hydroxide is preferred due to solubility and reaction rate considerations.
Temperature control between 65–75 °C optimizes cyclization without decomposition.
Acidification pH control (around 2–3) ensures efficient precipitation and isolation of the product.
Removal of solvents under reduced pressure at mild temperatures (e.g., 40 °C, 120 mbar) prevents thermal degradation.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group (-CH₂OH) on the oxadiazole ring is susceptible to oxidation. For example:
-
Oxidation to carboxylic acid : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the methanol group converts to a carboxylic acid, forming [3-(4-methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]carboxylic acid (Table 1).
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C, 6 h | [3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]carboxylic acid | 72–78 |
Esterification and Etherification
The hydroxyl group participates in nucleophilic substitution or condensation reactions:
-
Ester formation : Reaction with acetyl chloride in pyridine yields the corresponding acetate ester.
-
Ether synthesis : Alkylation with methyl iodide in the presence of NaH produces the methyl ether derivative (Table 2).
Coordination Chemistry
The pyridyl nitrogen and oxadiazole oxygen atoms act as Lewis bases, enabling metal coordination. For example:
-
Cu(II) complexes : Reaction with CuCl₂ in ethanol forms a tetrahedral complex (Table 3).
| Metal Salt | Ligand Ratio | Product Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| CuCl₂ | 1:2 | [Cu(L)₂Cl₂] | 8.2 ± 0.3 |
Ring-Opening Reactions
Under acidic or basic conditions, the oxadiazole ring may undergo hydrolysis:
-
Acidic hydrolysis (HCl, H₂O, reflux): Cleavage of the oxadiazole ring yields a pyridyl-substituted amidoxime intermediate.
-
Basic hydrolysis (NaOH, EtOH, 60°C): Forms a pyridyl nitrile derivative (Table 4).
| Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| 6M HCl, 12 h | N-(4-Methylpyridin-2-yl)-5-hydroxyamidine | Acid-catalyzed ring opening | |
| 2M NaOH, 24 h | 4-Methylpyridine-2-carbonitrile | Base-mediated cleavage |
Cross-Coupling Reactions
The pyridyl group facilitates palladium-catalyzed couplings:
-
Suzuki coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives (Table 5).
| Boronic Acid | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | [3-(4-Methyl-2-pyridyl)-5-(phenyl)-1,2,4-oxadiazolyl]methanol | 60–65 |
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition at ~220°C , with fragmentation of the oxadiazole ring and pyridyl moiety.
Key Observations:
-
The methanol group is the most reactive site, enabling functionalization via oxidation, esterification, or etherification.
-
The oxadiazole ring exhibits moderate stability but undergoes hydrolysis under prolonged acidic/basic conditions.
-
The 4-methylpyridyl substituent enhances solubility in polar solvents and participates in coordination/coupling reactions.
Data synthesized from experimental protocols for analogous oxadiazoles . Direct studies on this specific compound remain limited, necessitating further validation.
Scientific Research Applications
[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of [3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of [3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol, highlighting substituent variations and their implications:
Key Observations:
- Pyridyl vs.
- Hydroxymethyl vs. Carboxylic Acid: The hydroxymethyl group offers moderate polarity, while propanoic acid derivatives (e.g., ) exhibit higher solubility in aqueous environments due to ionization .
- Steric Effects : The tert-butyl substituent in reduces molecular flexibility, which may limit bioactivity but enhance metabolic stability .
Physicochemical Properties
- Molecular Weight: The target compound (192.20 g/mol) falls within the ideal range for oral bioavailability (200–500 g/mol), unlike higher-weight analogs like 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (262.26 g/mol) .
- Solubility : Hydroxymethyl and carboxylic acid groups improve water solubility compared to hydrophobic tert-butyl or thienyl substituents .
- Crystallography: and confirm that substituents influence molecular packing. For example, [3-(3-Methyl-oxadiazol-5-yl)phenyl]methanol adopts an (S)-configuration in glycosides, critical for biological activity .
Biological Activity
The compound [3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol, also known as a derivative of oxadiazole, has garnered attention for its diverse biological activities. Oxadiazoles are known for their pharmacological significance and have been studied for various applications, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound based on available research findings.
The molecular formula of this compound is C8H8N4O, with a molecular weight of approximately 180.18 g/mol. The structure features a pyridine ring substituted with a methyl group and an oxadiazole moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 mg/mL |
| Compound B | Escherichia coli | 0.0195 mg/mL |
| Compound C | Bacillus subtilis | 0.0048 mg/mL |
These results suggest that modifications in the oxadiazole structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, oxadiazole derivatives have shown antifungal activity. For example, compounds with similar structural features demonstrated inhibition against Candida albicans and other fungal pathogens:
| Compound | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| Compound D | Candida albicans | 0.0048 |
| Compound E | Fusarium oxysporum | 0.039 |
These findings highlight the potential of this compound in treating fungal infections .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been investigated. Some studies report that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. For instance:
- Mechanism of Action : Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in preclinical models:
- Study on Antibacterial Efficacy : In vitro tests showed that a related compound effectively inhibited S. aureus growth within 8 hours at sub-micromolar concentrations.
- Fungal Inhibition Study : A derivative demonstrated significant antifungal activity against C. albicans with a complete inhibition observed at low concentrations.
- Cancer Cell Line Study : An oxadiazole derivative was found to reduce cell viability in HeLa cells by 70% at a concentration of 10 µM.
Q & A
Q. What are the key synthetic routes and critical reagents for preparing [3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol?
- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions using dehydrating agents like phosphorous oxychloride (POCl₃) or acetic anhydride. For example, analogous compounds are synthesized via condensation of carboxylic acid derivatives with hydroxylamine, followed by cyclization under reflux conditions (80–100°C) . Key intermediates, such as 4-methyl-2-pyridyl precursors, may require protection/deprotection strategies for the hydroxymethyl group. Reaction optimization often involves pH control (e.g., neutral to mildly acidic conditions) to prevent side reactions .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the oxadiazole ring formation and substitution patterns. For example, the hydroxymethyl group (–CH₂OH) typically appears as a triplet near δ 4.5–5.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity, with reverse-phase C18 columns and UV detection (λ = 254 nm) as standard protocols .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns. For related oxadiazoles, molecular ions [M+H]⁺ are commonly observed .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Hazard Mitigation : The compound may exhibit acute toxicity (oral LD₅₀ > 300 mg/kg) and skin irritation. In case of exposure, rinse with water for 15 minutes and seek medical attention .
- Waste Disposal : Collect waste in designated containers for incineration or specialized chemical disposal services .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Temperature Control : Elevated temperatures (70–90°C) enhance cyclization efficiency but may degrade sensitive functional groups. Use oil baths for precise control .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., NaHCO₃) to accelerate ring closure. For example, ZnCl₂ improved yields by 15–20% in analogous oxadiazole syntheses .
- Workup Strategies : Purify crude products via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .
Q. How should contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Validate biological assays (e.g., antimicrobial testing) using positive controls (e.g., ampicillin for bacteria) and replicate experiments (n ≥ 3) .
- Structural Confirmation : Re-analyze compound identity via X-ray crystallography or 2D NMR (COSY, HSQC) to rule out isomerization or degradation .
- Computational Validation : Perform molecular docking to assess binding affinity consistency with reported targets (e.g., kinase enzymes) .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity and solubility. Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is recommended .
- Molecular Dynamics (MD) : Simulate solvation behavior in water/DMSO mixtures to guide solvent selection for biological assays .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
